![molecular formula C13H10BF3O3 B1466115 {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronsäure CAS No. 958457-42-6](/img/structure/B1466115.png)
{4-[3-(Trifluoromethyl)phenoxy]phenyl}boronsäure
Übersicht
Beschreibung
Synthesis Analysis
This compound is involved in various chemical reactions, including Suzuki-Miyaura cross-coupling . It is also used in addition reactions and cross-coupling reactions .Molecular Structure Analysis
The linear formula of this compound isCF3OC6H4B(OH)2 . Its molecular weight is 205.93 . Physical and Chemical Properties Analysis
The compound has a melting point of 123-127 °C . It is also known to contain varying amounts of anhydride .Wissenschaftliche Forschungsanwendungen
Regioselektive Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung kann als Reaktant in regioselektiven Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet werden . Diese Reaktionen sind eine Art von Palladium-katalysierten Kreuzkupplungsreaktionen, die in der organischen Synthese zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen weit verbreitet sind .
Palladium-katalysierte direkte Arylierungsreaktionen
Sie kann auch in palladium-katalysierten direkten Arylierungsreaktionen verwendet werden . Dies ist eine Methode zur direkten Anbindung einer Arylgruppe an ein Molekül ohne Notwendigkeit einer Vorfunktionalisierung .
Tandem-artige Pd(II)-katalysierte oxidative Heck-Reaktion und intramolekulare C-H-Amidierungssequenz
Diese Verbindung ist ein Reaktant in Tandem-artigen Pd(II)-katalysierten oxidativen Heck-Reaktionen und intramolekularen C-H-Amidierungssequenzen . Dies ist eine komplexe Reaktionssequenz, die die Bildung einer Kohlenstoff-Kohlenstoff-Bindung und die Einführung einer Amidgruppe beinhaltet .
Ruthenium-katalysierte direkte Arylierung
Sie wird in ruthenium-katalysierten direkten Arylierungen verwendet . Dies ist eine weitere Methode zur direkten Anbindung einer Arylgruppe an ein Molekül .
Ligandenfreie Kupfer-katalysierte Kupplungsreaktionen
Diese Verbindung kann in ligandenfreien Kupfer-katalysierten Kupplungsreaktionen verwendet werden . Diese Reaktionen sind eine Art von metallkatalysierten Kreuzkupplungsreaktionen, die keinen Liganden benötigen .
Aminierungs- und Konjugationsadditionen
Sie kann in Aminierungs- und Konjugationsadditionen verwendet werden . Diese Reaktionen beinhalten die Addition einer Amingruppe oder eines Konjugats (Doppelbindung neben einer Einfachbindung) an ein Molekül .
Regioselektive Arylierung und Alkynylierung durch Suzuki-Miyaura- und Sonogashira-Kreuzkupplungsreaktionen
Diese Verbindung ist ein Reaktant in regioselektiven Arylierungen und Alkynylierungen durch Suzuki-Miyaura- und Sonogashira-Kreuzkupplungsreaktionen . Diese Reaktionen werden verwendet, um Aryl- oder Alkingruppen selektiv an bestimmte Bereiche eines Moleküls hinzuzufügen .
Rhodium-katalysierte asymmetrische 1,4-Additionen
Sie kann in rhodium-katalysierten asymmetrischen 1,4-Additionen verwendet werden . Diese Reaktionen beinhalten die Addition einer Gruppe an die 1- und 4-Positionen eines konjugierten Systems .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid, which is a nucleophilic organoboron reagent, transfers its organic group to the palladium catalyst . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key method for forming carbon–carbon bonds and is widely used in organic synthesis . The downstream effects of this pathway include the formation of new organic compounds through the coupling of two different carbon-containing fragments .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its absorption, distribution, metabolism, and excretion (ADME) properties would depend on various factors, including the specific conditions under which it is used.
Result of Action
The action of {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid results in the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and tolerant of various functional groups . Therefore, the presence of other functional groups in the reaction environment could potentially influence the action of the compound. Additionally, the compound’s stability could be affected by factors such as temperature and pH.
Biochemische Analyse
Biochemical Properties
{4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions. This compound acts as a reactant in these reactions, facilitating the formation of carbon-carbon bonds between aryl or vinyl groups. The presence of the trifluoromethyl group enhances the reactivity of the compound, making it an efficient catalyst in various coupling reactions .
In addition to its role in cross-coupling reactions, {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid interacts with several enzymes and proteins. For instance, it has been shown to inhibit the activity of certain proteases by binding to their active sites. This interaction is primarily driven by the boronic acid moiety, which forms reversible covalent bonds with the serine residues in the active sites of proteases. This inhibition can modulate various biochemical pathways, highlighting the compound’s potential as a therapeutic agent .
Cellular Effects
The effects of {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, for example, this compound has been observed to induce apoptosis by disrupting key signaling pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets effectively. Once inside the cell, {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid can interfere with the function of proteins involved in cell survival and proliferation, leading to programmed cell death .
Furthermore, {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid has been shown to affect gene expression by modulating the activity of transcription factors. This modulation can result in changes in the expression levels of genes involved in various cellular processes, including metabolism, cell cycle regulation, and stress response .
Molecular Mechanism
The molecular mechanism of action of {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid involves several key interactions at the molecular level. One of the primary mechanisms is the inhibition of enzyme activity through the formation of reversible covalent bonds with active site residues. This interaction is facilitated by the boronic acid moiety, which can form stable complexes with nucleophilic groups in the active sites of enzymes .
Additionally, {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid can bind to specific proteins and alter their conformation, thereby affecting their function. This binding can lead to the activation or inhibition of signaling pathways, depending on the nature of the target protein. The trifluoromethyl group also plays a crucial role in enhancing the compound’s binding affinity and specificity for its targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of boronic acid derivatives. These derivatives may have different biochemical properties and effects on cellular function .
Long-term studies have shown that {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid can have sustained effects on cellular processes, particularly in the context of enzyme inhibition and gene expression modulation. The extent of these effects can vary depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid in animal models are dose-dependent, with different dosages resulting in varying outcomes. At low doses, this compound can effectively inhibit specific enzymes and modulate biochemical pathways without causing significant toxicity. At higher doses, it may induce adverse effects, including cytotoxicity and organ damage .
Threshold effects have been observed in studies where the compound’s efficacy plateaus at certain concentrations, beyond which no additional benefits are observed. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
{4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by liver enzymes, leading to the formation of various metabolites that may have distinct biochemical properties. The trifluoromethyl group can influence the compound’s metabolic stability and clearance, affecting its overall pharmacokinetic profile .
Additionally, {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid can impact metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. This modulation can result in changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion, facilitated by the lipophilic nature of the trifluoromethyl group .
Once inside the cell, {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid can bind to specific proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function within different cellular compartments .
Subcellular Localization
The subcellular localization of {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid is determined by various factors, including targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its effects on cellular processes. For example, it may localize to the nucleus and modulate gene expression by interacting with transcription factors .
Additionally, {4-[3-(Trifluoromethyl)phenoxy]phenyl}boronic acid can be targeted to the mitochondria, where it can influence cellular metabolism and energy production. The precise localization of the compound can affect its activity and overall impact on cellular function .
Eigenschaften
IUPAC Name |
[4-[3-(trifluoromethyl)phenoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BF3O3/c15-13(16,17)9-2-1-3-12(8-9)20-11-6-4-10(5-7-11)14(18)19/h1-8,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGMKXOOKRKAFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701217960 | |
| Record name | B-[4-[3-(Trifluoromethyl)phenoxy]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958457-42-6 | |
| Record name | B-[4-[3-(Trifluoromethyl)phenoxy]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=958457-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-[3-(Trifluoromethyl)phenoxy]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701217960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1466032.png)
![2,6-Dibromobenzo[1,2-b:4,5-b']dithiophene](/img/structure/B1466033.png)
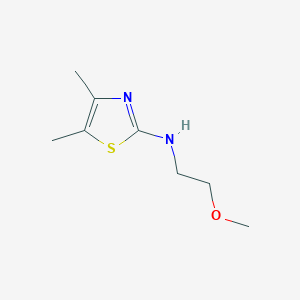

![methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylate](/img/structure/B1466041.png)

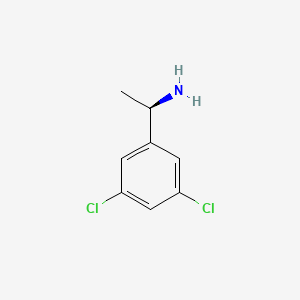
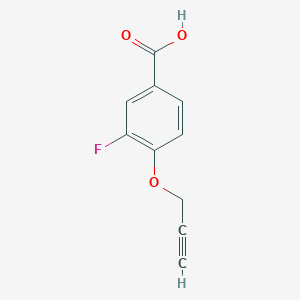
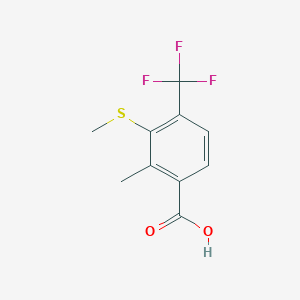
![5-[3-(Biphenyl-4-ylmethoxy)phenyl]-1H-tetrazole](/img/structure/B1466050.png)
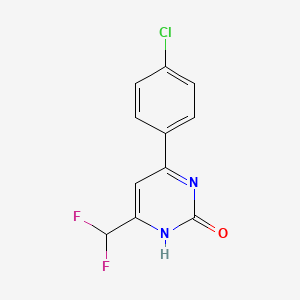
![2-Methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2h,3ah)-dione hydrochloride](/img/structure/B1466052.png)


